molecular formula C13H17N3O2 B5859367 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5859367
M. Wt: 247.29 g/mol
InChI Key: RMEAFCJCLSMPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 exerts its effects by inhibiting the activity of protein kinases. PKC, PKA, and MAPK are all involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these protein kinases, 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 can alter these cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the proliferation of vascular smooth muscle cells. 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 has also been shown to inhibit platelet aggregation, which may have implications for the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
One limitation of 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 is that it is not very selective in its inhibition of protein kinases. It inhibits multiple protein kinases, which can make it difficult to determine the specific effects of 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 on a particular cellular process. Additionally, 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220. One area of interest is the development of more selective protein kinase inhibitors that target specific protein kinases. This could help to elucidate the specific roles of different protein kinases in cellular processes and could lead to the development of more targeted therapies for diseases such as cancer.
Another area of interest is the development of 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 derivatives with improved pharmacokinetic properties. This could improve the efficacy and safety of 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 as a therapeutic agent.
In conclusion, 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It inhibits various protein kinases and has been shown to have a variety of biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations. Future research on 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 could lead to the development of more targeted therapies for diseases such as cancer.

Synthesis Methods

1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 can be synthesized using a multi-step process that involves the condensation of 2-amino-5-chlorobenzophenone with 4-morpholineethanol in the presence of an acid catalyst. The resulting intermediate is then reduced using sodium borohydride to yield the final product. The purity of 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 can be further improved using chromatography techniques.

Scientific Research Applications

1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 has been extensively studied for its potential applications in scientific research, particularly as a protein kinase inhibitor. It has been shown to inhibit various protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). 1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one 31-8220 has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13-14-11-3-1-2-4-12(11)16(13)6-5-15-7-9-18-10-8-15/h1-4H,5-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEAFCJCLSMPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-morpholin-4-ylethyl)-1,3-dihydro-2H-benzimidazol-2-one

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